6-(4-Heptylphenyl)pyridine-3-carbonitrile
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Overview
Description
6-(4-Heptylphenyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a heptylphenyl group attached to the pyridine ring at the 6th position and a carbonitrile group at the 3rd position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Heptylphenyl)pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-heptylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyridine ring. This method typically requires mild reaction conditions and can be carried out under solvent-free conditions to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of pyridinecarbonitriles. This method utilizes a palladium on carbon (Pd/C) catalyst under mild conditions (30–50 °C, 6 bar) to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-Heptylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
6-(4-Heptylphenyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(4-Heptylphenyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may act as an inhibitor of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile
- 2-Amino-4H-pyran-3-carbonitrile derivatives
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives
Uniqueness
6-(4-Heptylphenyl)pyridine-3-carbonitrile is unique due to the presence of the heptylphenyl group, which imparts specific physicochemical properties and potential biological activities. This structural feature distinguishes it from other pyridine derivatives and may contribute to its unique applications in various fields .
Properties
Molecular Formula |
C19H22N2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
6-(4-heptylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N2/c1-2-3-4-5-6-7-16-8-11-18(12-9-16)19-13-10-17(14-20)15-21-19/h8-13,15H,2-7H2,1H3 |
InChI Key |
QDVZSGFHRCKPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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